molecular formula C11H10N4 B1239908 Nicotinaldehyde 2-pyridinylhydrazone

Nicotinaldehyde 2-pyridinylhydrazone

Cat. No. B1239908
M. Wt: 198.22 g/mol
InChI Key: ZMTRKIYGCKYPTF-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-pyridinylmethylideneamino)-2-pyridinamine is a member of pyridines.

Scientific Research Applications

Synthesis and Biochemical Evaluation

Nicotinaldehyde derivatives have been synthesized and evaluated for their biochemical properties, showing similarities to natural NADH in certain aspects. One such compound demonstrated the ability to mimic the function of the natural coenzyme NADH, assisting in reducing the C=C double bond of substrates in the presence of the enzyme enoate reductase (Falcone et al., 2019).

Nicotinamide Cofactor Analogues in Redox Chemistry

Synthetic nicotinamide cofactor analogues, including derivatives of nicotinaldehyde, are increasingly being explored for use in organic chemistry and biocatalysis. These cofactor biomimetics are utilized in redox reactions and have been studied extensively as models for enzymatic and nonenzymatic reactions (Paul et al., 2014).

Antiviral Activity

Research into nicotinaldehyde derivatives has revealed their potential in creating antiviral compounds. Specifically, certain derivatives of nicotinaldehyde have been synthesized and evaluated for their antiviral activities, demonstrating the diverse applications of these compounds in medicinal chemistry (Attaby et al., 2007).

Amperometric Biosensors

Nicotinaldehyde and its derivatives play a role in the design of amperometric biosensors, particularly those based on pyridine-nucleotide dependent dehydrogenase enzymes. These compounds are critical in understanding the electrochemistry and mechanism of such biosensors (Lobo et al., 1997).

Crystal Structure Correlation

Studies on zinc(II) complexes of pyridinecarboxylic acids, which include nicotinaldehyde derivatives, have been conducted to understand their thermal and spectral properties. The research contributes to the understanding of the correlation between these properties and the crystal structures of the compounds (Vargová et al., 2004).

Signaling Functions of NAD(P)

Nicotinaldehyde and its derivatives are part of the broader research on pyridine nucleotides like NAD and NADP, which play significant roles in cell biology and signaling pathways. This research enhances the understanding of the multifaceted roles these compounds play in biological systems (Berger et al., 2004).

properties

Product Name

Nicotinaldehyde 2-pyridinylhydrazone

Molecular Formula

C11H10N4

Molecular Weight

198.22 g/mol

IUPAC Name

N-[(E)-pyridin-3-ylmethylideneamino]pyridin-2-amine

InChI

InChI=1S/C11H10N4/c1-2-7-13-11(5-1)15-14-9-10-4-3-6-12-8-10/h1-9H,(H,13,15)/b14-9+

InChI Key

ZMTRKIYGCKYPTF-NTEUORMPSA-N

Isomeric SMILES

C1=CC=NC(=C1)N/N=C/C2=CN=CC=C2

Canonical SMILES

C1=CC=NC(=C1)NN=CC2=CN=CC=C2

solubility

29.7 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nicotinaldehyde 2-pyridinylhydrazone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.